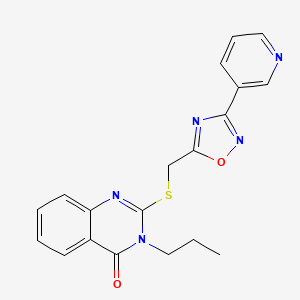

3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-Propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a quinazolin-4(3H)-one core substituted with a propyl group at position 3 and a pyridinyl-1,2,4-oxadiazole moiety linked via a thioether bridge at position 2. Quinazolinones are privileged scaffolds in medicinal and agricultural chemistry due to their versatility in interacting with biological targets.

Properties

IUPAC Name |

3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-2-10-24-18(25)14-7-3-4-8-15(14)21-19(24)27-12-16-22-17(23-26-16)13-6-5-9-20-11-13/h3-9,11H,2,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXCZAVUXKLJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone and oxadiazole class of organic molecules. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, structure–activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of 3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is C19H17N5O2S, with a molecular weight of 379.44 g/mol. The compound features a quinazolinone core, which is associated with various biological activities including anticancer properties. The presence of the pyridine ring and oxadiazole moiety may enhance its interactions with biological targets, making it a candidate for further investigation in drug design.

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, quinazolinones are known for their anti-inflammatory and antibacterial effects. Studies on similar compounds have shown significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

While specific mechanisms for 3-propyl-2... have not been elucidated, quinazolinones generally act by targeting key enzymes or receptors in cancer and bacterial cells. For example, some derivatives inhibit Polo-like kinase 1 (Plk1), which is crucial for cell division in cancer cells. This inhibition can lead to mitotic arrest and subsequent apoptosis in cancerous cells .

Study on Quinazolinone Derivatives

A recent study evaluated a series of quinazolinone derivatives for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain modifications led to enhanced binding affinity to penicillin-binding proteins (PBPs), resulting in improved efficacy against resistant strains . Although 3-propyl... was not directly tested in this study, it shares structural similarities with compounds that exhibited strong antibacterial activity.

Scientific Research Applications

Biological Activities

Anticancer Properties : Quinazolinone derivatives have been extensively studied for their anticancer activities. Research indicates that modifications on the quinazolinone scaffold can significantly enhance efficacy against specific cancer cell lines. The oxadiazole and pyridine components are believed to contribute to the compound's ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects : Some studies suggest that compounds similar to 3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Antibacterial Activity : The compound's structural characteristics suggest potential antibacterial properties. Similar quinazolinone derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess such activity.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to 3-propyl-2-(((3-(pyridin-3-y1)-1,2,4-oxadiazol-5-y1)methyl)thio)quinazolin -4(3H)-one:

- Antitumor Activity : A study demonstrated that specific derivatives exhibited significant cytotoxic effects on various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

- Protein Kinase Inhibition : Research indicated that pyrido[3,4-g]quinazolines (a related structure) are effective inhibitors of protein kinases involved in cancer progression. This suggests that similar mechanisms may be applicable to 3-propyl derivatives .

Comparison with Similar Compounds

Benzoquinazolinone 12

Compound : 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one

Key Features :

- Core : Benzo[h]quinazolin-4(3H)-one, fused with a benzene ring.

- Substituents : A hydroxycyclohexyl group at position 3 and a pyridinyl-pyrazole-methyl group at position 4.

Comparison: Unlike the target compound, benzoquinazolinone 12 has a fused aromatic system and a pyrazole-pyridine substituent, which likely enhances its receptor selectivity. The hydroxycyclohexyl group may improve solubility and pharmacokinetics.

Triazole-Thio-Substituted Quinazolinone (From )

Compound : 3-((4-Phenyl-5-((4-(Trifluoromethyl)Benzyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)Quinazolin-4(3H)-One

Key Features :

- Core : Quinazolin-4(3H)-one.

- Substituents : A triazole-thioether group at position 3 with a trifluoromethyl benzyl side chain.

- Activity: Exhibits pesticidal activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) with EC50 values of 47.6 and 22.1 μg/mL, respectively, outperforming bismerthiazol .

Comparison : The triazole-thio group in this compound contrasts with the oxadiazole-thio group in the target compound. The trifluoromethyl benzyl moiety likely enhances lipophilicity and membrane penetration, critical for pesticidal action. The oxadiazole in the target compound may confer better metabolic stability due to its resistance to hydrolysis.

Natural Quinazolinone Derivatives (From )

Compound : 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one

Key Features :

- Core : Simple quinazolin-4(3H)-one.

- Substituents : A 4-hydroxybenzyl group at position 2.

- Source : Isolated from Penicillium oxalicum HSY-P-15.

Comparison : The natural derivative lacks the complex heterocyclic substituents seen in synthetic analogues. The hydroxybenzyl group may facilitate hydrogen bonding, but its simpler structure likely limits potency compared to synthetically optimized compounds.

Structural and Activity Comparison Table

Key Insights

- Substituent Impact : The pyridinyl-oxadiazole group in the target compound may offer advantages in receptor binding due to its planar structure and hydrogen-bonding capacity. In contrast, triazole-thio groups (as in ) enhance pesticidal activity via hydrophobic interactions.

- Biological Targets: Quinazolinones exhibit diverse applications depending on substituents.

- Synthetic vs. Natural : Synthetic derivatives generally show higher potency and specificity due to tailored substituents, whereas natural derivatives (e.g., from ) provide leads for further optimization.

Q & A

Q. What are the recommended synthetic routes for 3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols. First, construct the quinazolin-4(3H)-one core by cyclizing anthranilic acid derivatives with propylamine under acidic conditions (e.g., acetic acid reflux) . Next, introduce the thioether linkage by reacting the quinazolinone with a brominated intermediate (e.g., 5-(bromomethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole) in the presence of a base like K₂CO₃ in DMF at 60–80°C . Yield optimization requires precise stoichiometric ratios (1:1.2 for quinazolinone to oxadiazole) and inert atmospheres (N₂) to prevent oxidation of the thioether group. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the quinazolinone core via aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbon (δ ~165 ppm). The pyridinyl group shows characteristic protons at δ 8.1–9.0 ppm, while the oxadiazole methylene (SCH₂) appears as a singlet at δ 4.3–4.5 ppm .

- IR Spectroscopy : Detect C=O stretching (1650–1700 cm⁻¹) and C=N/C-O bands (1200–1300 cm⁻¹) from the oxadiazole moiety .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ with <2 ppm error. Fragmentation should align with the quinazolinone and oxadiazole substructures .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

- Methodological Answer : Recrystallize from ethanol/water (7:3 v/v) at 4°C to remove polar impurities. For non-polar byproducts, use toluene/ethyl acetate (3:1) under reflux. Crystallization in DMSO/water (slow diffusion) is effective for X-ray-quality crystals, as demonstrated for related quinazolinones .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA gradient). The thioether linkage is prone to hydrolysis at pH >10 .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for oxadiazole-containing compounds). Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer : Use Schrödinger’s QikProp or SwissADME for logP, solubility, and bioavailability predictions. Molecular dynamics (GROMACS) can simulate membrane permeability, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How does the pyridinyl-oxadiazole moiety influence the compound’s binding affinity in enzyme inhibition assays?

- Methodological Answer : The pyridinyl group enhances π-π stacking with aromatic residues (e.g., Tyr in kinases), while the oxadiazole acts as a hydrogen-bond acceptor. Perform molecular docking (AutoDock Vina) using PDB structures (e.g., COX-2 or EGFR kinases). Compare binding scores with analogs lacking the pyridinyl group, as seen in mPGES-1 inhibitor studies . Validate via SPR or ITC to measure dissociation constants (Kd) .

Q. What strategies resolve contradictions in biological activity data between in vitro and cell-based assays?

- Methodological Answer :

- Membrane Permeability : Use Caco-2 assays to assess passive diffusion. Low permeability may explain reduced cell-based activity despite strong in vitro inhibition.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation. LC-MS/MS quantifies parent compound and metabolites .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific binding .

Q. How can researchers optimize the compound’s selectivity against structurally related off-target proteins?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with modifications to the propyl chain (e.g., cyclopropyl or fluoro-substituted) to sterically hinder off-target binding.

- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamide) at the thioether position for targeted covalent inhibition, guided by cysteine proximity in target active sites .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Cryo-EM/X-ray Crystallography : Co-crystallize with target proteins (e.g., quinazolinone-binding kinases) to resolve binding modes. Use SHELXL for refinement .

- Transcriptomics/Proteomics : Treat cell lines (e.g., HeLa) and analyze via RNA-seq or SILAC to identify downstream pathways. Cross-reference with STRING or KEGG databases .

Q. How can discrepancies in NMR and XRD data for the compound’s conformation be reconciled?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the thioether linker. Compare with XRD torsional angles.

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and calculate NMR chemical shifts (GIAO method). Deviations >0.3 ppm suggest crystal packing effects or solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.